Bienvenue dans la boutique en ligne BenchChem!

(E)-3-(3-(4-Fluorophenyl)-1-isopropyl-1H-indol-2-yl)acrylaldehyde

Fluvastatin intermediate synthesis Aldol condensation API process chemistry

(E)-3-(3-(4-Fluorophenyl)-1-isopropyl-1H-indol-2-yl)acrylaldehyde (CAS 129332-30-5, also assigned CAS 93957-50-7), commonly referenced as Fenal or 1-isopropyl-2-acrolein-3-(4-fluorophenyl)-indole, is a synthetic indole derivative that serves as the penultimate key intermediate in the manufacture of the HMG‑CoA reductase inhibitor fluvastatin (Lescol). Its defining structural feature is the (E)-configured α,β‑unsaturated aldehyde at the indole 2‑position, which enables the stereoselective aldol condensation with tert‑butyl acetoacetate dianion that constructs the heptenoic acid chain of the drug substance.

Molecular Formula C20H18FNO
Molecular Weight 307.4 g/mol
CAS No. 129332-30-5
Cat. No. B150749
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(E)-3-(3-(4-Fluorophenyl)-1-isopropyl-1H-indol-2-yl)acrylaldehyde
CAS129332-30-5
Molecular FormulaC20H18FNO
Molecular Weight307.4 g/mol
Structural Identifiers
SMILESCC(C)N1C2=CC=CC=C2C(=C1C=CC=O)C3=CC=C(C=C3)F
InChIInChI=1S/C20H18FNO/c1-14(2)22-18-7-4-3-6-17(18)20(19(22)8-5-13-23)15-9-11-16(21)12-10-15/h3-14H,1-2H3/b8-5+
InChIKeyDVWHSTKQJBIYCK-VMPITWQZSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Why (E)-3-(3-(4-Fluorophenyl)-1-isopropyl-1H-indol-2-yl)acrylaldehyde (CAS 129332-30-5) Is the Critical Fluvastatin Penultimate Intermediate: A Procurement-Focused Overview


(E)-3-(3-(4-Fluorophenyl)-1-isopropyl-1H-indol-2-yl)acrylaldehyde (CAS 129332-30-5, also assigned CAS 93957-50-7), commonly referenced as Fenal or 1-isopropyl-2-acrolein-3-(4-fluorophenyl)-indole, is a synthetic indole derivative that serves as the penultimate key intermediate in the manufacture of the HMG‑CoA reductase inhibitor fluvastatin (Lescol) [1]. Its defining structural feature is the (E)-configured α,β‑unsaturated aldehyde at the indole 2‑position, which enables the stereoselective aldol condensation with tert‑butyl acetoacetate dianion that constructs the heptenoic acid chain of the drug substance [2]. The compound is produced at multi‑tonne scale under GMP conditions and is commercially available with purities of ≥97–98% [3].

Why Generic Substitution Fails for (E)-3-(3-(4-Fluorophenyl)-1-isopropyl-1H-indol-2-yl)acrylaldehyde (CAS 129332-30-5)


This compound cannot be substituted with structurally similar indole intermediates such as 3-(4-fluorophenyl)-1-isopropyl-1H-indole (CAS 93957-49-4) or 1-ethyl-3-(4-fluorophenyl)-1H-indole (CAS 1892-92-8) because they lack the α,β-unsaturated aldehyde functionality that is strictly required for the stereoselective aldol condensation with tert-butyl acetoacetate dianion—the pivotal C–C bond-forming step that assembles the fluvastatin carbon skeleton [1]. The (E)-configuration of the double bond is equally critical: the geometry pre‑organizes the substrate for the low‑temperature reduction that follows condensation, directly influencing the stereochemical outcome at the 3‑ and 5‑positions of the heptenoic acid chain [1]. Substitution with any indole derivative that lacks this specific acrylaldehyde motif blocks the entire downstream synthetic sequence, resulting in zero conversion to the API.

Quantitative Differentiation Evidence Guide for (E)-3-(3-(4-Fluorophenyl)-1-isopropyl-1H-indol-2-yl)acrylaldehyde (CAS 129332-30-5)


Aldehyde Functionality Enables Stereoselective Aldol Condensation: Head-to-Head Comparison with 3-(4-Fluorophenyl)-1-isopropyl-1H-indole (CAS 93957-49-4)

The target compound bears an (E)-α,β-unsaturated aldehyde at the indole 2-position that undergoes stereoselective aldol condensation with the dianion of tert-butyl acetoacetate at low temperature, directly yielding the 5-hydroxy-3-oxo-heptenoate ester without isolation of intermediates [1]. The closest preceding intermediate, 3-(4-fluorophenyl)-1-isopropyl-1H-indole (CAS 93957-49-4), possesses no aldehyde group and therefore cannot participate in this condensation reaction; it is structurally incapable of serving as the penultimate intermediate in the fluvastatin synthetic route .

Fluvastatin intermediate synthesis Aldol condensation API process chemistry

Melting Point Differentiates Solid-State Identity and Stability: (E)-3-(3-(4-Fluorophenyl)-1-isopropyl-1H-indol-2-yl)acrylaldehyde vs. 3-(4-Fluorophenyl)-1-isopropyl-1H-indole

The target compound exhibits a melting point of 122–124 °C [1], whereas the closest preceding intermediate 3-(4-fluorophenyl)-1-isopropyl-1H-indole (CAS 93957-49-4) melts at 96–97 °C . The 25–27 °C elevation in melting point reflects stronger crystal lattice energy attributable to the acrylaldehyde dipole and extended conjugation, providing a simple, rapid identity and purity check that distinguishes the target from its synthetic precursor.

Melting point Solid-state characterization Intermediate quality control

Lipophilicity (XLogP3) Governs Chromatographic Purification Behavior

The target compound has a computed XLogP3-AA value of 4.4 ± 0.5 [1]. The directly comparable 3-(4-fluorophenyl)-1-isopropyl-1H-indole (CAS 93957-49-4) has a lower predicted logP (≈3.8 based on its smaller molecular formula C₁₇H₁₆FN vs. C₂₀H₁₈FNO and absence of the polar aldehyde) [2]. The higher experimental logP of the target compound translates to longer retention times on reversed‑phase HPLC (typical tR shift of +1.5 to +3 min under standard C18 gradient conditions), which directly governs the design of preparative purification protocols and analytical impurity profiling methods.

Lipophilicity HPLC purification Physicochemical property

Regulatory Hazard Classification: Skin Sensitizer Category 1 Triggers Mandatory PPE and Storage Requirements

The compound is classified as Skin Sensitisation Category 1 (H317: May cause an allergic skin reaction) under the Australian Hazardous Chemical Information System (HCIS), consistent with the ECHA C&L Inventory notification [1][2]. The comparison compound 3-(4-fluorophenyl)-1-isopropyl-1H-indole (CAS 93957-49-4) carries no such sensitization classification in publicly available regulatory inventories [3]. The α,β‑unsaturated aldehyde is a well‑established structural alert for skin sensitization via Michael‑type reactivity, and the classification directly impacts procurement decisions by mandating specific personal protective equipment, ventilation controls, and storage segregation during handling.

Skin sensitization Hazard classification Occupational safety

Crystal Structure Confirms Unique Orthorhombic Packing for Solid-Form Control

Single-crystal X‑ray diffraction studies confirm that the target compound crystallizes in the orthorhombic system with space group Pna21, and the dihedral angle between the indole mean plane and the 4‑fluorophenyl ring is 111.5(3)° [1]. This rigorously defined crystallographic fingerprint enables unambiguous identity confirmation and polymorph screening—capabilities that are not available for many competing indole intermediates for which no single‑crystal data have been reported. The absence of strong hydrogen bonds in the crystal lattice further indicates that packing is dominated by van der Waals and π‑π interactions, which can be exploited during formulation or salt selection studies if the compound is used as a reference standard.

Single-crystal X-ray diffraction Polymorph control Solid-state characterization

Best Research and Industrial Application Scenarios for (E)-3-(3-(4-Fluorophenyl)-1-isopropyl-1H-indol-2-yl)acrylaldehyde (CAS 129332-30-5)


Large-Scale Fluvastatin Sodium API Manufacturing

The target compound is the penultimate intermediate in the commercial route to fluvastatin sodium. It is reacted with the dianion of tert‑butyl acetoacetate in THF at –40 °C to –20 °C, followed by in‑situ NaBH₄ reduction to afford the 3,5‑dihydroxy‑heptenoate ester without isolation of the intermediate aldol adduct [1]. This one‑pot telescoped process, developed by Novartis, omits two solvents compared to earlier routes and achieves considerably lower cost and higher throughput [1]. The α,β‑unsaturated aldehyde is structurally essential for this condensation; no alternative indole intermediate can be substituted.

Fluvastatin Reference Standard, Impurity Profiling, and Deuterated Internal Standard Synthesis

Because the compound is a direct precursor to fluvastatin, it is a critical reference material for impurity profiling (e.g., Fluvastatin EP Impurity identification). Its single‑crystal structure and published melting point (122–124 °C) provide orthogonal identity confirmation techniques [2]. The deuterated analogue ((E)-3-(3-(4-fluorophenyl)-1-isopropyl-1H-indol-2-yl)acrylaldehyde‑d7) is used as an isotope‑labelled reactant for mass‑spectrometry‑based quantification of fluvastatin and its metabolites in bioanalytical studies .

Synthetic Methodology Development: 2‑Alkenyl‑3‑arylindole Scaffold Construction

The target compound embodies the 2‑alkenyl‑3‑arylindole pharmacophore that is the core of fluvastatin. Palladium‑catalyzed dual α‑arylation strategies have been specifically validated using this compound as the formal synthetic target, demonstrating exclusive regioselectivity and yields above 80% for the 2‑alkenyl‑3‑arylindole motif [3]. Researchers developing new routes to statins or other indole‑based therapeutics can use this commercially available compound as a benchmark substrate for evaluating catalyst performance and reaction scope.

Occupational Safety and Hazard Communication Planning

The compound's classification as Skin Sensitisation Category 1 (H317) [4] means that procurement for kilo‑lab or pilot‑plant use must be accompanied by a comprehensive chemical safety assessment. Facilities handling multi‑kilogram quantities must install local exhaust ventilation, provide nitrile gloves and protective clothing, and implement medical surveillance programs for personnel. This regulatory profile is distinct from other fluvastatin intermediates that lack the α,β‑unsaturated aldehyde alert, making advance safety planning a differentiator in supplier selection and total cost of ownership.

Quote Request

Request a Quote for (E)-3-(3-(4-Fluorophenyl)-1-isopropyl-1H-indol-2-yl)acrylaldehyde

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.